molecular formula C11H13ClFNO2 B14887402 6'-Fluorospiro[azetidine-3,2'-chroman]-4'-ol hydrochloride

6'-Fluorospiro[azetidine-3,2'-chroman]-4'-ol hydrochloride

Cat. No.: B14887402
M. Wt: 245.68 g/mol
InChI Key: ASYFYNJMOSOLCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6’-Fluorospiro[azetidine-3,2’-chroman]-4’-ol hydrochloride is a chemical compound with the molecular formula C11H11ClFNO2 and a molecular weight of 243.66 g/mol . This compound is characterized by the presence of a spirocyclic structure, which includes an azetidine ring fused to a chroman moiety, and a fluorine atom at the 6’ position. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Fluorospiro[azetidine-3,2’-chroman]-4’-ol hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Chroman Moiety: The chroman ring is synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Azetidine Ring: The azetidine ring is introduced via a nucleophilic substitution reaction, where an azetidine derivative reacts with the chroman intermediate.

    Fluorination: The fluorine atom is introduced at the 6’ position using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of 6’-Fluorospiro[azetidine-3,2’-chroman]-4’-ol hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6’-Fluorospiro[azetidine-3,2’-chroman]-4’-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert ketones or aldehydes to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: N-fluorobenzenesulfonimide (NFSI), Selectfluor

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

6’-Fluorospiro[azetidine-3,2’-chroman]-4’-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6’-Fluorospiro[azetidine-3,2’-chroman]-4’-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluorospiro[chromene-2,4’-piperidine] hydrochloride
  • 6-Methylspiro[chromane-2,4’-piperidine] hydrochloride
  • 7-Methoxyspiro[chromane-2,4’-piperidine] hydrochloride

Uniqueness

6’-Fluorospiro[azetidine-3,2’-chroman]-4’-ol hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. The presence of the azetidine ring and the fluorine atom at the 6’ position differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity.

Properties

Molecular Formula

C11H13ClFNO2

Molecular Weight

245.68 g/mol

IUPAC Name

6-fluorospiro[3,4-dihydrochromene-2,3'-azetidine]-4-ol;hydrochloride

InChI

InChI=1S/C11H12FNO2.ClH/c12-7-1-2-10-8(3-7)9(14)4-11(15-10)5-13-6-11;/h1-3,9,13-14H,4-6H2;1H

InChI Key

ASYFYNJMOSOLCC-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C=CC(=C2)F)OC13CNC3)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.